2-Methyl-1-(pyrimidin-5-yl)propan-1-ol

Description

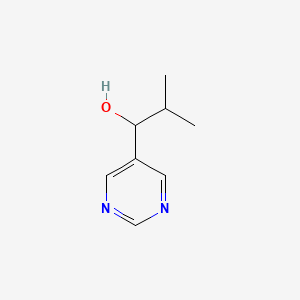

2-Methyl-1-(pyrimidin-5-yl)propan-1-ol is a pyrimidine-derived secondary alcohol characterized by a propanol backbone substituted with a methyl group at the 2-position and a pyrimidin-5-yl moiety at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where pyrimidine derivatives are valued for their bioactivity and structural diversity.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-methyl-1-pyrimidin-5-ylpropan-1-ol |

InChI |

InChI=1S/C8H12N2O/c1-6(2)8(11)7-3-9-5-10-4-7/h3-6,8,11H,1-2H3 |

InChI Key |

VPPNKTHBLIUONT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CN=CN=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound A : 2-Methyl-1-(pyrimidin-5-yl)-1-[4-(trifluoromethoxy)phenyl]propan-1-ol

- Key Difference: Incorporates a 4-(trifluoromethoxy)phenyl group attached to the central carbon of the propanol backbone.

- Bulkier structure may reduce solubility in polar solvents compared to the parent compound.

Compound B : 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Key Differences: Replaces the pyrimidine ring with a pyridine ring (one nitrogen atom). Substituted with amino (-NH₂) and fluoro (-F) groups at the 2- and 5-positions of the pyridine.

- Impact: Amino and fluoro groups increase polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media. Pyridine’s lower basicity compared to pyrimidine may alter reactivity in acid-catalyzed reactions.

Physical and Chemical Properties

Methodological Considerations

Thermodynamic models, such as those discussed by Renon and Prausnitz , provide frameworks for predicting solubility and miscibility of such compounds in mixtures.

Preparation Methods

Competing Pathways in Lithiation-Addition

Lithiation at the pyrimidine 5-position generates a resonance-stabilized aryl lithium species, which preferentially attacks the aldehyde carbonyl. Side products may arise from over-lithiation or premature quenching, necessitating strict temperature control.

Regioselectivity in Nucleophilic Substitution

The methylsulfanyl group at the 2-position directs substitution to the 4-position via electronic deactivation of the 6-chloro site. Steric effects further disfavor 6-substitution, ensuring >95% regioselectivity.

Scalability and Industrial Feasibility

The lithiation-addition method, while high-yielding, requires cryogenic conditions that complicate large-scale production. In contrast, nucleophilic substitution operates under mild thermal conditions, making it more amenable to industrial synthesis. Patent data highlight the use of flow chemistry to enhance throughput in similar pyrimidine functionalizations .

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-methyl-1-(pyrimidin-5-yl)propan-1-ol, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic addition of a Grignard reagent (e.g., 2-methylpropylmagnesium bromide) to a pyrimidine-5-carbaldehyde intermediate. Key steps include:

- Aldehyde Preparation : Pyrimidine-5-carbaldehyde is synthesized through halogenation followed by formylation under Vilsmeier-Haack conditions .

- Grignard Addition : The aldehyde undergoes nucleophilic attack by the Grignard reagent in anhydrous THF at −78°C, followed by acidic workup to yield the secondary alcohol .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Increase yield (typically 60–75%) by controlling moisture levels and using freshly distilled reagents.

Q. 1.2. How should researchers characterize the structural purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Use H NMR (DMSO-d6) to confirm the pyrimidine proton environment (δ 8.5–9.0 ppm) and alcohol proton (δ 4.5–5.0 ppm). NMR verifies the quaternary pyrimidine carbons (δ 155–160 ppm) .

- HPLC Analysis : Employ a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>95%). Compare retention times with reference standards (e.g., EP/JP impurity profiles) .

Q. 1.3. What purification strategies are effective for isolating this compound from reaction byproducts?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts. Collect fractions showing a single spot on TLC.

- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to −20°C for crystal formation, improving purity to >98% .

Q. 1.4. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation (evidenced by HPLC purity loss after 72 hours under UV light) .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the alcohol group. Stability studies show <2% degradation over 6 months in dry conditions .

Advanced Research Questions

Q. 2.1. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

- Chiral Catalysis : Employ Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution using a chiral salen-Mn(III) catalyst to control stereochemistry .

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol 85:15). Validate enantiomeric excess (>99%) via circular dichroism .

Q. 2.2. What computational tools can predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic addition using Gaussian 16 (B3LYP/6-311+G(d,p)). Predict regioselectivity and steric effects at the pyrimidine C5 position .

- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures to optimize reaction solvent systems .

Q. 2.3. How should contradictory data on the compound’s biological activity be resolved?

Methodological Answer:

- Dose-Response Studies : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects. Use ANOVA to assess statistical significance .

- Metabolite Profiling : Perform LC-MS to detect degradation products that may interfere with activity measurements .

Q. 2.4. What methodologies are suitable for studying the compound’s interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.